- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study, Bioorganic Chemistry, 2020, 102,

Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)

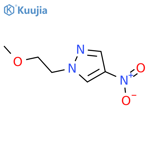

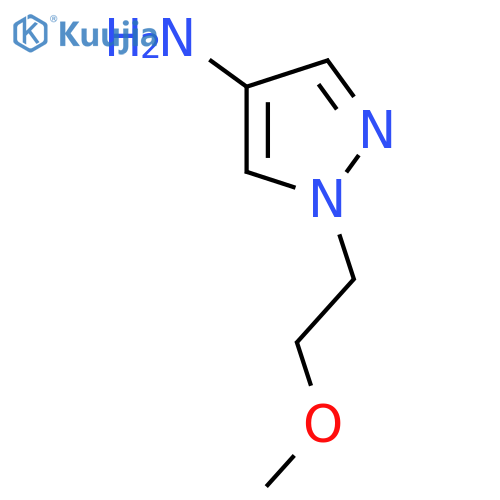

948570-74-9 structure

Nom du produit:1-(2-Methoxyethyl)-1H-pyrazol-4-amine

Numéro CAS:948570-74-9

Le MF:C6H11N3O

Mégawatts:141.171040773392

MDL:MFCD09965625

CID:829563

PubChem ID:42281885

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(2-methoxyethyl)-1H-pyrazol-4-amine

- 1-(2-methoxyethyl)pyrazol-4-amine

- LURMHCWOXHNATM-UHFFFAOYSA-N

- 4185AF

- 4-amino-1-(2-methoxyethyl)pyrazole

- SY107205

- AK161586

- 4-Amino-1-(2-methoxyethyl)-1H-pyrazole

- 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-

- ST24037128

- Z812516884

- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)

- [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine

- BS-13241

- 948570-74-9

- DB-290603

- F2169-0282

- EN300-42962

- SCHEMBL1663037

- DTXSID40654703

- MFCD09965625

- YMB57074

- AKOS000205051

- CS-W005886

- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine

-

- MDL: MFCD09965625

- Piscine à noyau: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3

- La clé Inchi: LURMHCWOXHNATM-UHFFFAOYSA-N

- Sourire: N1N(CCOC)C=C(N)C=1

Propriétés calculées

- Qualité précise: 141.090211983g/mol

- Masse isotopique unique: 141.090211983g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 3

- Complexité: 99

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -0.7

- Surface topologique des pôles: 53.1

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Informations de sécurité

- Description des dangers: H315-H319-H335

- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C

1-(2-Methoxyethyl)-1H-pyrazol-4-amine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063551-100mg |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 98% | 100mg |

¥117.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M48290-250mg |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 250mg |

¥446.0 | 2021-09-04 | ||

| Enamine | EN300-42962-5.0g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95.0% | 5.0g |

$175.0 | 2025-03-15 | |

| Life Chemicals | F2169-0282-2.5g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95%+ | 2.5g |

$325.0 | 2023-09-06 | |

| Life Chemicals | F2169-0282-5g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95%+ | 5g |

$480.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D917013-1g |

4-Amino-1-(2-methoxyethyl)-1H-pyrazole |

948570-74-9 | 95% | 1g |

$290 | 2023-09-03 | |

| eNovation Chemicals LLC | Y0989107-5g |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95% | 5g |

$560 | 2024-08-02 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107205-5g |

2-(2,6-Difluorophenyl)pyrrolidine |

948570-74-9 | ≥98% | 5g |

¥1752.0 | 2023-09-15 | |

| TRC | M139290-250mg |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 250mg |

$ 365.00 | 2022-06-04 | ||

| TRC | M139290-25mg |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 25mg |

$ 70.00 | 2022-06-04 |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 h, 40 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

Référence

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt

Référence

- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 6 h, rt

Référence

- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 °C

Référence

- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt

Référence

- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt

Référence

- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt

Référence

- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Référence

- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 25 °C

Référence

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

Référence

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Référence

- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt

Référence

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, 40 °C

Référence

- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents, European Journal of Medicinal Chemistry, 2019, 183,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Référence

- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt

Référence

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C

Référence

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt

Référence

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Référence

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Littérature connexe

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine) Produits connexes

- 1220034-80-9(Methyl 4-(3-pyrrolidinyloxy)methylbenzoatehydrochloride)

- 1361486-69-2(3-(Perchlorophenyl)pyridine-4-methanol)

- 1369238-14-1(5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid)

- 2613386-66-4(1-(azetidin-2-yl)but-3-en-1-ol hydrochloride)

- 1448140-10-0((2E)-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide)

- 1426291-34-0({[4-(4-methylphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride)

- 2445792-02-7(6-aminobicyclo2.2.2octan-2-ol hydrochloride)

- 2034450-11-6(4-Pyridinecarboxamide, N-[2-(methylthio)phenyl]-2-[(tetrahydro-2H-pyran-4-yl)methoxy]-)

- 1785229-28-8(3-Cyclopropyl-2,2,3-trifluoropropanoic acid)

- 2137950-40-2(2-Thiazolecarboxylic acid, 4-methyl-5-(5-pyrimidinyl)-)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:948570-74-9)1-(2-Methoxyethyl)-1H-pyrazol-4-amine

Pureté:99%

Quantité:5g

Prix ($):247.0